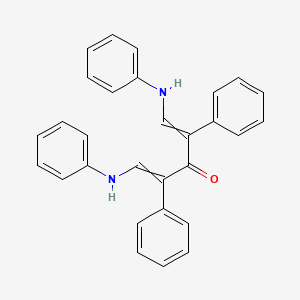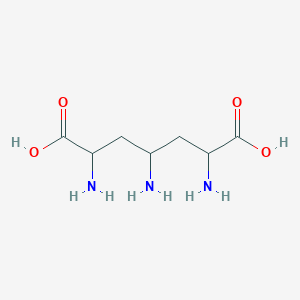
2,4,6-Triaminoheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triaminoheptanedioic acid is an organic compound with the molecular formula C7H15N3O4. It is a derivative of heptanedioic acid, characterized by the presence of three amino groups at the 2nd, 4th, and 6th positions on the heptanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triaminoheptanedioic acid typically involves the multi-step reaction of heptanedioic acid derivatives with suitable amination reagents. One common method includes the protection of carboxyl groups followed by selective amination at the desired positions. The reaction conditions often require controlled temperatures and pH to ensure the selective introduction of amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triaminoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2,4,6-Triaminoheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triaminoheptanedioic acid involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,6-Triaminoheptanedioic acid include other amino acid derivatives such as:
- 2,4-Diaminoheptanedioic acid
- 2,6-Diaminoheptanedioic acid
- 2,4,6-Triaminopimelic acid
Uniqueness
What sets this compound apart is the presence of three amino groups at specific positions, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
48065-37-8 |
|---|---|
Molecular Formula |
C7H15N3O4 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,4,6-triaminoheptanedioic acid |
InChI |
InChI=1S/C7H15N3O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,8-10H2,(H,11,12)(H,13,14) |
InChI Key |
DYDIAQYPMYZMDR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(C(=O)O)N)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
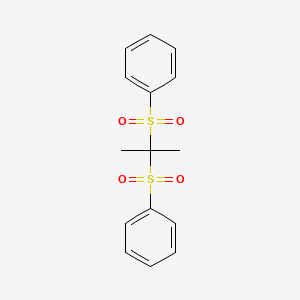
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
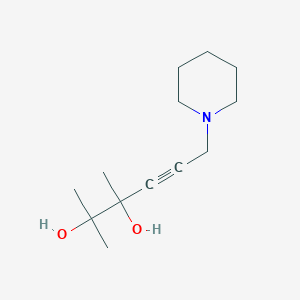
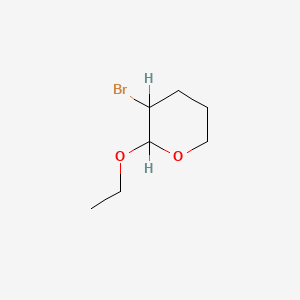
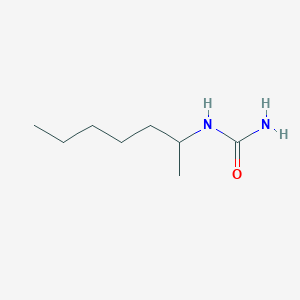
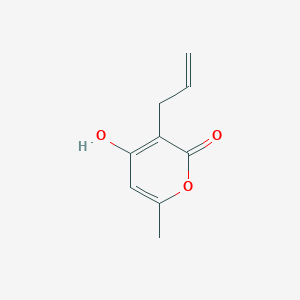
![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
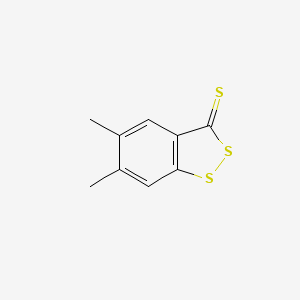
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
![3-Pentenenitrile, 2-[(trimethylsilyl)oxy]-](/img/structure/B14664815.png)

